molecular formula C24H21N3O7 B13381113 ethyl 3-[(1-(2,5-dimethoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indole-2-carboxylate

ethyl 3-[(1-(2,5-dimethoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indole-2-carboxylate

Cat. No.: B13381113
M. Wt: 463.4 g/mol
InChI Key: XAENYWYTMBKAAH-NTCAYCPXSA-N
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Description

Ethyl 3-[(1-(2,5-dimethoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indole-2-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of ethyl 3-[(1-(2,5-dimethoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indole-2-carboxylate involves multiple steps. One common method is the Biginelli reaction, which is a multicomponent reaction involving an aldehyde, a carbonyl compound, and urea under acidic conditions . The reaction typically employs ethanol as a solvent and p-toluenesulfonic acid as a catalyst. The reaction conditions are optimized to achieve high yields and purity of the desired product.

Chemical Reactions Analysis

Ethyl 3-[(1-(2,5-dimethoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-[(1-(2,5-dimethoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological pathways . The exact molecular targets and pathways are still under investigation, but it is believed to modulate key enzymes and receptors involved in cellular processes.

Comparison with Similar Compounds

Ethyl 3-[(1-(2,5-dimethoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indole-2-carboxylate can be compared with other indole derivatives such as:

This compound stands out due to its unique structure and the presence of the pyrimidinylidene moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C24H21N3O7

Molecular Weight

463.4 g/mol

IUPAC Name

ethyl (3E)-3-[[1-(2,5-dimethoxyphenyl)-6-hydroxy-2,4-dioxopyrimidin-5-yl]methylidene]indole-2-carboxylate

InChI

InChI=1S/C24H21N3O7/c1-4-34-23(30)20-15(14-7-5-6-8-17(14)25-20)12-16-21(28)26-24(31)27(22(16)29)18-11-13(32-2)9-10-19(18)33-3/h5-12,29H,4H2,1-3H3,(H,26,28,31)/b15-12+

InChI Key

XAENYWYTMBKAAH-NTCAYCPXSA-N

Isomeric SMILES

CCOC(=O)C\1=NC2=CC=CC=C2/C1=C\C3=C(N(C(=O)NC3=O)C4=C(C=CC(=C4)OC)OC)O

Canonical SMILES

CCOC(=O)C1=NC2=CC=CC=C2C1=CC3=C(N(C(=O)NC3=O)C4=C(C=CC(=C4)OC)OC)O

Origin of Product

United States

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